molecular formula C8H8BrN3O B1450472 (1R)-2-azido-1-(3-bromophenyl)ethan-1-ol CAS No. 1417611-00-7

(1R)-2-azido-1-(3-bromophenyl)ethan-1-ol

Cat. No.: B1450472
CAS No.: 1417611-00-7
M. Wt: 242.07 g/mol
InChI Key: UCPQHFRJCZVWHZ-QMMMGPOBSA-N
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Description

®-1-(3-Bromophenyl)-2-azidoethanol is an organic compound that features a bromophenyl group, an azido group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Bromophenyl)-2-azidoethanol typically involves the reaction of ®-1-(3-Bromophenyl)ethanol with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the azido group .

Industrial Production Methods

While specific industrial production methods for ®-1-(3-Bromophenyl)-2-azidoethanol are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle azides, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Bromophenyl)-2-azidoethanol can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the bromophenyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(3-Bromophenyl)-2-azidoethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-1-(3-Bromophenyl)-2-azidoethanol involves its ability to undergo chemical transformations that can modify biological molecules. The azido group is particularly reactive and can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property makes it useful for tagging and tracking biomolecules in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-(3-Bromophenyl)-2-azidoethanol is unique due to the presence of both the bromophenyl and azido groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications.

Properties

IUPAC Name

(1R)-2-azido-1-(3-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPQHFRJCZVWHZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](CN=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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